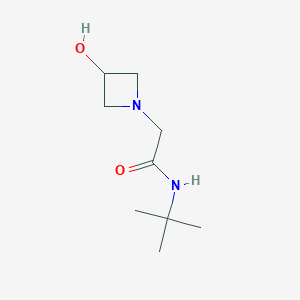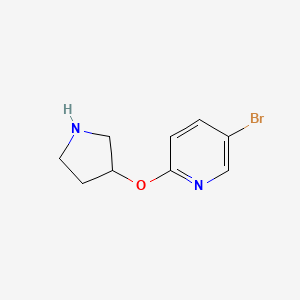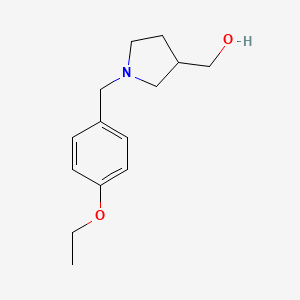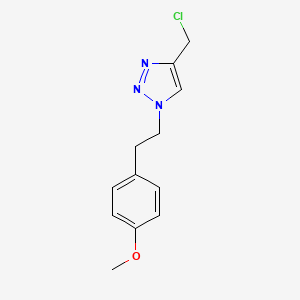
1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 1-(2,4-difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone, is a synthetic compound with a variety of applications in scientific research. It is a colorless, odorless crystalline solid with a melting point of 152-155 °C and a boiling point of 217-220 °C. The compound has a molecular weight of 246.20 g/mol and a molecular formula of C10H10F2NO2. 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one has been studied for its potential use in drug development, enzymatic catalysis, and other biochemical applications.
Aplicaciones Científicas De Investigación
Antifungal Agent Synthesis
The synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone as an intermediate. This process has been optimized to achieve excellent diastereoselection and involves the synthesis of pyrimidine derivatives, showcasing the chemical's role in developing potent antifungal medications (Butters et al., 2001).
Quantitative Determination in Drug Samples
A study on fluconazole drug samples identified 1-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole as a genotoxic impurity and its precursor. An LC-MS/MS method was developed for their quantitative determination, highlighting the compound's relevance in ensuring drug safety and efficacy (Devanna & Reddy, 2016).
Synthesis of Novel Antimicrobial Compounds
Research into novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and thiazolidin-4-ones derivatives has demonstrated considerable antimicrobial activity. These compounds were synthesized through reactions involving Schiff base derivatives, showcasing the versatility of 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one in creating compounds with potential pharmaceutical applications (Adem et al., 2022).
Analytical Method Development
The compound and its derivatives have also been subjects in the development of analytical methods, such as particle beam-mass spectrometric analysis, to analyze fluconazole and related intermediates. This work showcases the importance of 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one in the pharmaceutical analysis for quality control and research (Creaser et al., 1997).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-7-1-2-9(10(13)3-7)11(16)6-14-4-8(15)5-14/h1-3,8,15H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYNZRDWYZUNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)



![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)
![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)



![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)
![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B1488799.png)